

Lithium Bis(trimethylsilyl)amide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Lithium bis-trimethylsilyl amide*

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An In-depth Whitepaper on the Synthesis, Structure, Properties, and Applications of a Versatile Non-Nucleophilic Base

Lithium bis(trimethylsilyl)amide, commonly abbreviated as LiHMDS or LHMDS, is a potent, sterically hindered, non-nucleophilic base with the chemical formula $\text{LiN}(\text{Si}(\text{CH}_3)_3)_2$.^{[1][2]} Its strong basicity, coupled with low nucleophilicity, makes it an indispensable tool in modern organic synthesis, particularly in pharmaceutical and materials science research. This guide provides a detailed overview of its chemical identity, structure, properties, synthesis, and key applications, complete with experimental protocols and logical workflow diagrams to support laboratory practice.

Chemical Identity and Structure

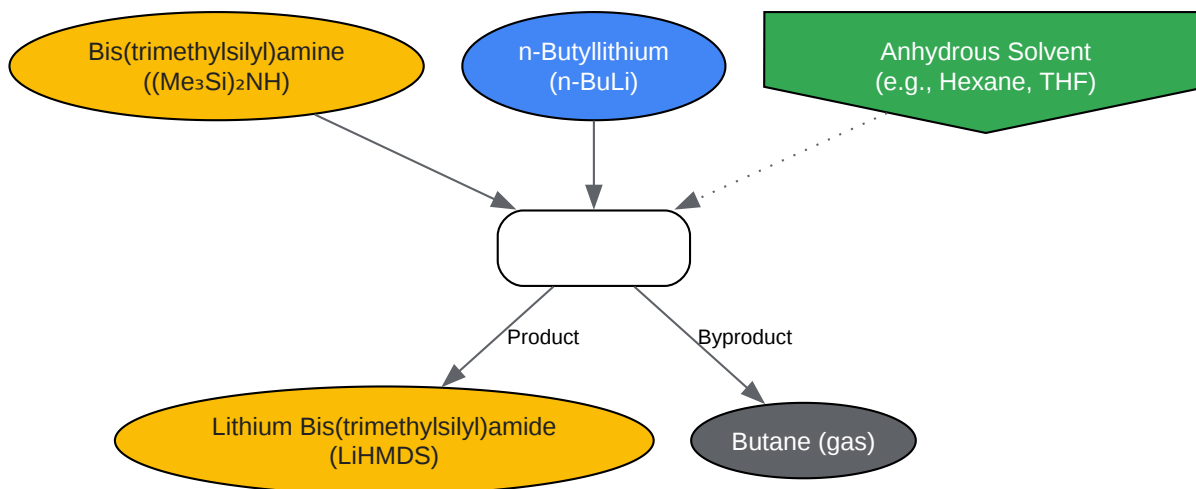
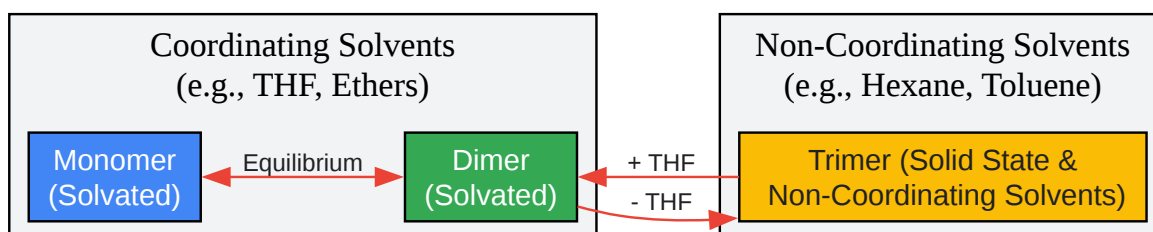
The unique reactivity of LiHMDS is a direct consequence of its molecular structure. The presence of two bulky trimethylsilyl ($-\text{Si}(\text{CH}_3)_3$) groups attached to the nitrogen atom creates significant steric hindrance, which prevents it from acting as a nucleophile in most reactions.^[2]

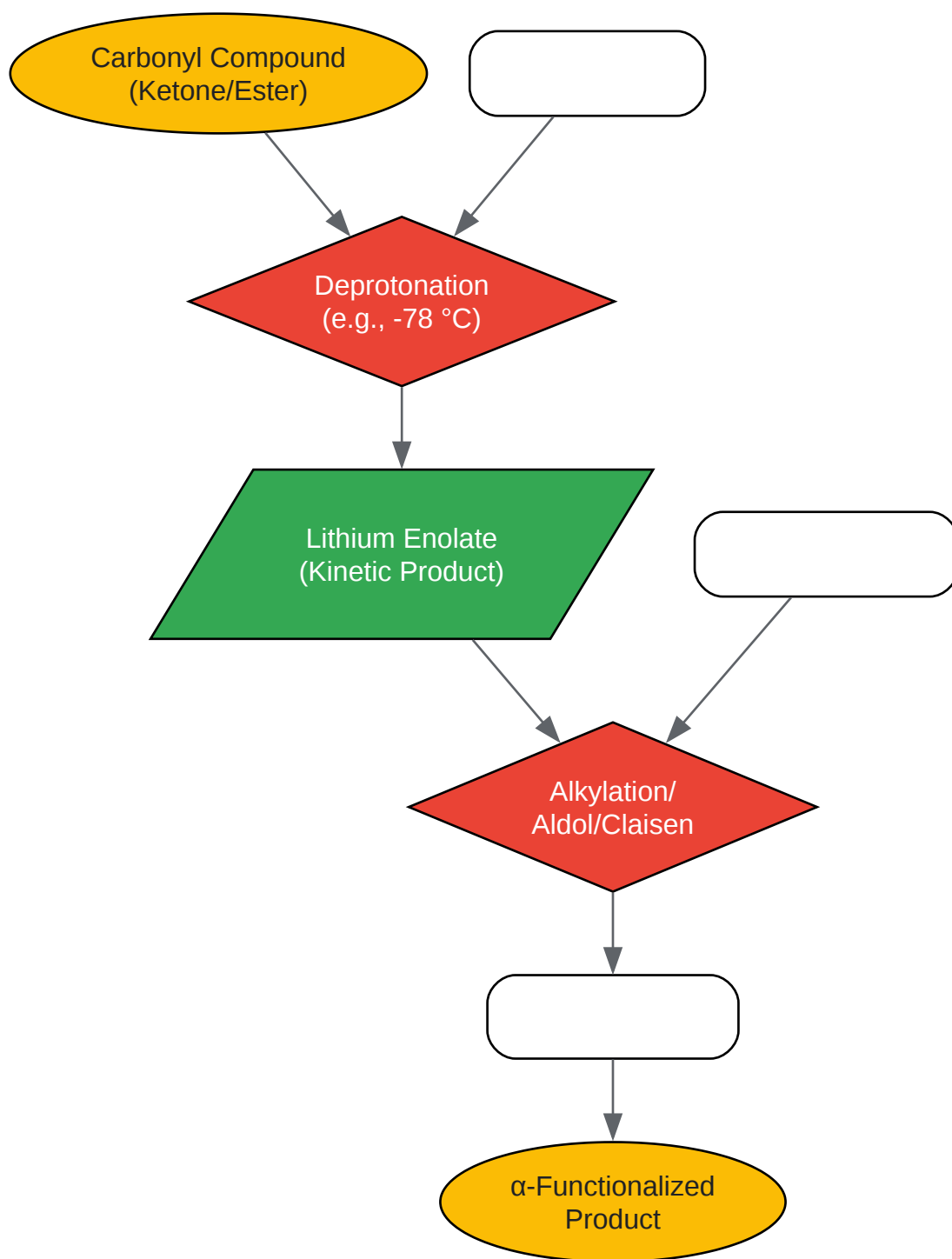
- CAS Number: 4039-32-1^{[1][3]}
- Molecular Formula: $\text{C}_6\text{H}_{18}\text{LiNSi}_2$ ^{[1][4]}
- Preferred IUPAC Name: Lithium 1,1,1-trimethyl-N-(trimethylsilyl)silanaminide^[1]

- Common Synonyms: Lithium hexamethyldisilazide, Hexamethyldisilazane lithium salt[1][3]

Aggregation and Solution Structure

Like many organolithium reagents, LiHMDS has a strong tendency to form aggregates, and its structure is highly dependent on the solvent.[1][2] In the solid state, it exists as a cyclic trimer. [1][5] In non-coordinating solvents like pentane or aromatic hydrocarbons, complex oligomers, including the trimer, are predominant.[1][2] However, in coordinating solvents such as tetrahydrofuran (THF) or other ethers, it primarily exists as a mixture of monomers and dimers, where solvent molecules coordinate to the lithium centers.[1][2] This equilibrium is crucial as the monomer is generally considered the more reactive species.





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